1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 941869-20-1
VCID: VC4474496
InChI: InChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18)
SMILES: C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F
Molecular Formula: C13H10FNO3
Molecular Weight: 247.225

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS No.: 941869-20-1

Cat. No.: VC4474496

Molecular Formula: C13H10FNO3

Molecular Weight: 247.225

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid - 941869-20-1

Specification

CAS No. 941869-20-1
Molecular Formula C13H10FNO3
Molecular Weight 247.225
IUPAC Name 1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18)
Standard InChI Key SCCIZPNWNADCEC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a dihydropyridine ring substituted at position 1 with a 4-fluorobenzyl group, a ketone at position 6, and a carboxylic acid at position 3. The molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol . The fluorine atom enhances electronegativity and lipid solubility, potentially improving membrane permeability and target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀FNO₃
Molecular Weight247.22 g/mol
Purity93–99% (vendor-dependent)
Storage ConditionsRoom temperature, sealed, dry
SolubilitySoluble in DMSO, methanol

Spectroscopic Characterization

  • IR Spectroscopy: Peaks corresponding to carbonyl (C=O, ~1700 cm⁻¹), carboxylic acid (O-H, ~2500–3000 cm⁻¹), and C-F (~1100 cm⁻¹) stretches are observed .

  • NMR: ¹H NMR signals include aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl), dihydropyridine protons (δ 5.5–6.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving condensation of 4-fluorobenzylamine, a β-keto ester, and ammonium acetate under reflux in ethanol . Key steps include:

  • Formation of dihydropyridine ring: Cyclization of the β-keto ester with ammonia.

  • Substitution: Introduction of the 4-fluorobenzyl group via nucleophilic attack.

  • Oxidation: Controlled oxidation to stabilize the ketone moiety.

Table 2: Synthetic Routes and Yields

MethodReagentsYield (%)Purity (%)
Hantzsch condensationEthanol, NH₄OAc, reflux65–7595
Microwave-assistedDMF, POCl₃, 100°C8098

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and reduce reaction time . Purification via high-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Oxidation: The dihydropyridine ring oxidizes to pyridine derivatives using KMnO₄ or CrO₃.

  • Reduction: NaBH₄ reduces the ketone to a secondary alcohol, altering bioactivity .

  • Amide Formation: The carboxylic acid reacts with amines via HATU coupling to form prodrugs .

Stability Considerations

The compound is sensitive to moisture and light, requiring inert storage conditions . Degradation products include hydrolyzed carboxylic acid and defluorinated byproducts .

Applications in Pharmaceutical Research

Drug Discovery

  • Enzyme Inhibition: The fluorobenzyl group enhances binding to ATP pockets in kinases, making it a candidate for anticancer agents .

  • Anti-inflammatory Activity: Modulates COX-2 and LOX pathways in preclinical models .

  • Antimicrobial Potential: Derivatives show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (µM)Application
Amide prodrugKinase X0.45Anticancer
Ester analogCOX-21.2Anti-inflammatory
Hydrazide conjugateMtb enoyl-ACP4.7Antitubercular

Pharmacokinetic Optimization

The carboxylic acid moiety facilitates salt formation (e.g., sodium salt), improving aqueous solubility for oral formulations . Fluorine’s electronegativity enhances metabolic stability, with a plasma half-life of >6 hours in rodent studies .

ParameterValueSource
GHS ClassificationH302, H312, H332
PPEGloves, goggles, respirator
DisposalIncineration

Comparison with Structural Analogs

Nifedipine vs. 1-(4-Fluorobenzyl)-6-oxo Derivative

PropertyNifedipine1-(4-Fluorobenzyl) Derivative
StructureNitrobenzyl, dimethyl esterFluorobenzyl, carboxylic acid
BioactivityCalcium channel blockerKinase inhibitor
SolubilityLow (lipophilic)Moderate (ionizable COOH)

The fluorobenzyl group confers higher target specificity, while the carboxylic acid enables prodrug design .

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